Caulibugulone E

Description

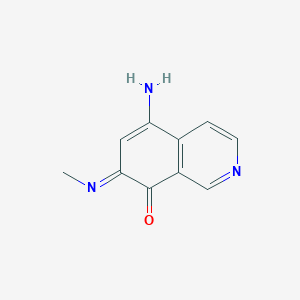

Structure

2D Structure

3D Structure

Properties

CAS No. |

662167-19-3 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

5-amino-7-methyliminoisoquinolin-8-one |

InChI |

InChI=1S/C10H9N3O/c1-12-9-4-8(11)6-2-3-13-5-7(6)10(9)14/h2-5H,11H2,1H3 |

InChI Key |

DWAVIPRVWSUPLT-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1C=C(C2=C(C1=O)C=NC=C2)N |

Origin of Product |

United States |

Discovery and Isolation of Caulibugulone E

Natural Source Identification: Marine Bryozoan Caulibugula intermis

The exclusive natural source from which Caulibugulone E has been isolated is the marine bryozoan species Caulibugula intermis nih.govsemanticscholar.orgnih.gov. Bryozoans, also known as "moss animals," are filter-feeding, aquatic invertebrates that often form colonies. These organisms are known to produce a diverse array of secondary metabolites, many of which possess interesting pharmacological properties mdpi.com.

The specific specimens of Caulibugula intermis that yielded the caulibugulones were collected from the marine environments of the Indo-Pacific region. Research indicates the collection was performed off the coast of Palau nih.govsemanticscholar.orgnih.gov.

Table 1: Geographic Collection Data for Caulibugula intermis

| Parameter | Details |

| Location | South Pacific, off Palau nih.govsemanticscholar.org |

| Depth | 33 meters semanticscholar.orgnih.gov |

The production of complex secondary metabolites in marine invertebrates is often attributed to associated symbiotic microorganisms rather than the invertebrate host itself nih.gov. For the caulibugulones, including this compound, a similar hypothesis has been proposed. The structural similarity of these compounds to metabolites isolated from bacterial sources suggests a potential bacterial origin nih.govresearchgate.net. This has led to the hypothesis that symbiotic bacteria living in association with Caulibugula intermis may be the true biosynthetic producers of these cytotoxic alkaloids. While this theory is supported by precedent in other bryozoan-symbiont systems, such as the production of bryostatins by "Candidatus Endobugula sertula" in the bryozoan Bugula neritina, the specific microorganism responsible for producing caulibugulones has not yet been definitively identified nih.govnih.gov.

Methodologies for Compound Isolation from Biological Extracts

The isolation of this compound was achieved through a process known as bioactivity-directed fractionation nih.gov. This technique involves a systematic separation of a crude biological extract into various fractions, with each fraction being tested for its biological activity—in this case, cytotoxicity against tumor cells. The most active fractions are then subjected to further rounds of separation and purification until the pure, active compounds are isolated.

The general workflow for the isolation of this compound and its related compounds involved:

Extraction: An initial crude extract was obtained from the collected specimens of Caulibugula intermis nih.gov.

Bioactivity-Directed Fractionation: The extract was separated using chromatographic techniques. The resulting fractions were tested in an in vitro cytotoxicity assay against murine tumor cells to identify those containing the active principles nih.gov.

Purification: The active fractions were further purified, leading to the isolation of six new compounds, designated Caulibugulones A-F, which included this compound nih.gov.

Structure Elucidation: The chemical structures of the isolated compounds were determined using a combination of advanced spectrochemical analyses, including Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The structure of this compound was further confirmed through chemical interconversion with related caulibugulones nih.gov.

Structural Characterization and Analogous Compounds of Caulibugulone E

Structural Relationship to the Caulibugulone Series (A-F)

The caulibugulones are a series of six related compounds, designated A through F, that were isolated from the marine bryozoan Caulibugula intermis. capes.gov.brnih.gov They share a common isoquinoline (B145761) framework but differ in their oxidation state and substitution patterns.

Caulibugulones A–D are characterized by an isoquinoline-5,8-dione (B3342986) skeleton. researchgate.netcsic.es They all feature a substituted amino group at the C-7 position, while the C-6 position is substituted with either hydrogen, bromine, or chlorine. researchgate.netcsic.es

In contrast, Caulibugulones E and F represent a distinct subgroup as they possess an isoquinoline iminoquinone skeleton. researchgate.netcsic.es Specifically, Caulibugulone E is a direct analogue of Caulibulogone A. It differs by the substitution of an imine group (=NH) for the quinone oxygen at the C-5 position. acs.org This structural modification was confirmed by NMR data, which showed a characteristic upfield shift of the C-5 carbon signal from approximately δ 180 in the quinone series to δ 162.1 in this compound. acs.org Caulibugulone F is similarly related to Caulibugulone D, featuring the same C-5 imine group.

The structural relationships within the Caulibugulone series are detailed in the table below.

| Compound | Core Skeleton | R1 (at C-6) | R2 (at C-7) |

| Caulibugulone A | Isoquinoline-5,8-dione | -H | -NHCH₃ |

| Caulibugulone B | Isoquinoline-5,8-dione | -Br | -NHCH₃ |

| Caulibugulone C | Isoquinoline-5,8-dione | -Cl | -NHCH₃ |

| Caulibugulone D | Isoquinoline-5,8-dione | -H | -NHCH₂CH₂OH |

| This compound | Isoquinoline-5-imino-8-one | -H | -NHCH₃ |

| Caulibugulone F | Isoquinoline-5-imino-8-one | -H | -NHCH₂CH₂OH |

Comparative Structural Analysis with Related Isoquinoline Iminoquinones

While the isoquinoline quinone skeleton is found in numerous natural products, such as the renierones and cribrostatins isolated from marine sponges, the isoquinoline iminoquinone variant is considerably rarer. acs.org At the time of their discovery, Caulibugulones E and F were the first examples of compounds with an isoquinoline iminoquinone skeleton to be isolated from a natural source. researchgate.netcsic.esacs.org

Other related marine alkaloids containing an iminoquinone functionality include the isobatzellines and secobatzelline A. acs.org However, these compounds possess a more complex, polycyclic ring system compared to the relatively simple bicyclic core of the caulibugulones. The discovery of this compound established a new, simpler structural class within the broader family of iminoquinone-containing natural products.

Significance of the Isoquinoline Iminoquinone Skeleton in Natural Products

The isoquinoline framework is a well-established "privileged scaffold" in medicinal chemistry. acs.org The fusion of a benzene (B151609) ring and a pyridine (B92270) ring gives rise to a structure that is a cornerstone of thousands of natural alkaloids. wikipedia.org When combined with a quinone moiety, the resulting isoquinoline quinone core is a key feature in many potent antineoplastic agents, including clinically significant drugs like doxorubicin (B1662922) and mitomycin C. acs.org These molecules often exert their effects through mechanisms involving redox cycling and inhibition of essential cellular enzymes. vulcanchem.com

The identification of Caulibugulones E and F was significant as it introduced the isoquinoline iminoquinone as a new, naturally occurring structural motif. csic.esacs.org This discovery expanded the chemical diversity of marine-derived alkaloids and highlighted a new subclass of these biologically active compounds. The presence of the imine group in place of a carbonyl can subtly alter the electronic properties, planarity, and hydrogen-bonding capabilities of the molecule, which in turn can influence its biological activity. vulcanchem.com For instance, this compound was found to be approximately ten times more potent in cytotoxicity assays than its corresponding quinone analogue, Caulibugulone A, suggesting the C-5 imine group may be an important determinant for its biological function. acs.org

Chemical Synthesis and Derivatization of Caulibugulone E

Strategies for the Total Synthesis of Caulibugulone E

The total synthesis of this compound has been accomplished, with research highlighting the importance of the isoquinoline (B145761) dione (B5365651) framework as a key starting point. nih.govrsc.orgpitt.edufsu.educapes.gov.br These synthetic endeavors have not only provided access to the natural product but have also paved the way for the creation of various derivatives. pitt.edufsu.edu

Synthetic Routes Originating from Isoquinoline Diones

A prevalent strategy for the synthesis of this compound and its congeners commences with a readily available isoquinoline dione. nih.govrsc.orgfsu.educapes.gov.br This approach typically involves a sequence of reactions including oxidation, regioselective halogenations, and aminations to build the substituted isoquinoline core. pitt.edu One specific route starts from 2,5-dimethoxybenzaldehyde, which is converted to 5,8-dimethoxyisoquinoline (B6204768) through a Pomeranz–Fritsch reaction. acs.orgnih.gov Subsequent oxidation of this intermediate yields the crucial isoquinoline-5,8-dione (B3342986) scaffold. acs.orgnih.gov

Critical Reaction Methodologies and Conditions

A key step in the synthesis of this compound from isoquinoline-5,8-dione is the regioselective introduction of an amino group. Treatment of the dione with ammonia (B1221849) in the presence of a Lewis acid, such as titanium(IV) isopropoxide (Ti(O-iPr)₄), facilitates this transformation. rsc.org This methodology is crucial for establishing the 5-amino-8-oxo substitution pattern characteristic of this compound. Another critical transformation is the regioselective amination at the C7 position. This has been achieved by treating isoquinoline-5,8-quinone with methylamine (B109427) in ethanol, a reaction catalyzed by cerium(III) chloride heptahydrate (CeCl₃·7H₂O). vulcanchem.com

Synthetic Approaches to this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is essential for exploring structure-activity relationships and identifying compounds with improved biological profiles. pitt.eduresearchgate.net These synthetic efforts often leverage the same core intermediates and reaction types used in the total synthesis of the natural product itself. rsc.orgblucher.com.br

Regioselectivity in Amination Reactions for Isoquinoline Quinones

The regioselectivity of amination reactions on the isoquinoline quinone scaffold is a critical factor in the synthesis of a diverse range of analogs. blucher.com.br The substitution pattern on the quinone ring significantly influences the position of nucleophilic attack. mdpi.com For example, the presence of an electron-withdrawing group can direct incoming nucleophiles to specific positions. mdpi.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand and predict the regiochemical outcomes of these reactions, attributing the selectivity to a combination of electronic effects and steric hindrance. researchgate.net

Advanced Functionalization Techniques in this compound Derivatives

Advanced functionalization techniques are being explored to create novel this compound derivatives with unique properties. These methods aim to introduce a variety of substituents at different positions of the isoquinoline core. blucher.com.br This includes the incorporation of different amino acid moieties and the introduction of halogens at specific sites. researchgate.netmdpi.com Such modifications can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or altered selectivity.

Mechanistic Elucidation of Caulibugulone E S Biological Activities

Enzyme Target Identification and Selectivity Profiling

Inhibition of Dual Specificity Phosphatase (DSPase) Cdc25 Family

Caulibugulone E has been identified as an inhibitor of the Cell division cycle 25 (Cdc25) family of dual-specificity phosphatases. These enzymes are crucial regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs) that drive cellular progression through different phases. By targeting the Cdc25 phosphatases, this compound can effectively halt the cell cycle, a mechanism that is foundational to its cytotoxic effects. The caulibugulones, as a class of compounds, have been shown to be selective in vitro inhibitors of the Cdc25 family.

Research has demonstrated that this compound, along with other members of the caulibugulone family, inhibits all three human Cdc25 isoforms: Cdc25A, Cdc25B, and Cdc25C. researchgate.net While it is active against all three, this compound was found to be the least potent among the tested caulibugulones (A-E). researchgate.net The inhibitory concentrations (IC50) for this compound against the different Cdc25 subtypes have been determined, providing a quantitative measure of its activity.

A key aspect of a potential therapeutic agent is its selectivity for its intended target over other similar enzymes, which can help minimize off-target effects. Studies have shown that this compound exhibits significant selectivity for the Cdc25 phosphatase family over other phosphatases such as human vaccinia H1-related phosphatase (VHR) and protein tyrosine phosphatase 1B (PTP1B). researchgate.netnih.gov The IC50 values for this compound against VHR and PTP1B were found to be substantially higher than those for the Cdc25 isoforms, indicating a clear preference for the latter. researchgate.net

Table 1: Inhibitory Activity of this compound against various phosphatases

| Phosphatase | IC50 (µM) |

|---|---|

| Cdc25A | 18.2 ± 1.1 |

| Cdc25B | 32.5 ± 3.6 |

| Cdc25C | 16.6 ± 1.0 |

| VHR | >1000 |

| PTP1B | >1000 |

Data sourced from Brisson et al. (2007).

Molecular Mechanisms of Cdc25 Phosphatase Inhibition

The inhibitory action of this compound on Cdc25 phosphatases is believed to be irreversible. researchgate.net The molecular mechanisms underlying this inhibition are multifaceted and appear to involve both direct interaction with the enzyme and the generation of reactive cellular species.

Quinone-containing compounds, a chemical class to which this compound belongs, are known to be electrophilic and can react with nucleophilic residues in proteins. The catalytic activity of Cdc25 phosphatases relies on a critical cysteine residue within the active site. One proposed mechanism of inhibition by quinone-based inhibitors is the direct oxidation of this catalytic cysteine. mdpi.com This modification would lead to the irreversible inactivation of the enzyme, thereby blocking its function in the cell cycle. For the related compound, caulibugulone A, its in vitro inhibition of Cdc25B was found to be irreversible and was lessened by the presence of reducing agents, which is consistent with a mechanism involving the oxidation of the enzyme. nih.gov

In addition to direct interaction, another significant mechanism of action for many quinone-based Cdc25 inhibitors is the generation of reactive oxygen species (ROS) within the cell. mdpi.comfrontiersin.org ROS, such as superoxide (B77818) anion and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components, including proteins.

The inhibition of Cdc25B by caulibugulone A, a closely related compound, was found to be attenuated by catalase, an enzyme that decomposes hydrogen peroxide. nih.gov This suggests that hydrogen peroxide may be involved in the oxidation and subsequent inactivation of Cdc25B. nih.gov However, there are also conflicting reports regarding the role of ROS in the activity of caulibugulones. One study on caulibugulone A suggested that its inhibitory effect was not primarily due to the release of ROS but rather through the activation of the p38 stress-activated protein kinase pathway, which then leads to the degradation of Cdc25A. nih.gov This indicates that the precise mechanism may be complex and potentially isoform-specific, with this compound possibly acting through a combination of direct enzymatic oxidation and ROS-mediated effects to exert its inhibitory action on the Cdc25 phosphatase family.

Characterization of Redox Cycling Pathways

The biological activities of this compound, an isoquinoline-1,4-quinone, are intrinsically linked to its capacity for redox cycling. This process involves the alternating reduction and oxidation of the quinone moiety, leading to the generation of reactive oxygen species (ROS). The quinone structure can undergo one-electron reduction to form a semiquinone radical, which can then transfer an electron to molecular oxygen to produce a superoxide anion radical. This process regenerates the parent quinone, allowing it to participate in subsequent reduction-oxidation cycles.

This continuous cycle of reduction and oxidation establishes a state of oxidative stress within the cell. The resulting ROS, including superoxide anions and subsequently formed hydrogen peroxide and hydroxyl radicals, are highly reactive molecules that can interact with and damage various cellular components. It has been noted that the prooxidant action of structurally similar isoquinoline-1,4-quinones is a primary mechanism for their biological effects, such as the inhibition of Cdc25 phosphatases. nih.gov Specifically, Caulibugulone A has been shown to induce the generation of intracellular ROS. fsu.eduresearchgate.net This production of ROS is a key characteristic of the redox cycling pathway initiated by caulibugulones.

Impact on Cellular Signaling and Regulatory Pathways

This compound exerts significant influence over cellular signaling and regulatory pathways, primarily through mechanisms that culminate in cell cycle arrest and the selective degradation of key regulatory proteins. These effects are a direct consequence of the compound's interaction with cellular components and its ability to modulate the activity of critical signaling molecules.

Induction of Cell Cycle Arrest (G1 and G2/M Phases)

A significant outcome of cellular exposure to caulibugulones is the induction of cell cycle arrest at both the G1 and G2/M phases. fsu.edu This disruption of the normal cell cycle progression is a crucial aspect of its biological activity. The arrest at these checkpoints prevents the cell from proceeding with DNA replication (G1/S transition) and mitosis (G2/M transition).

The mechanism underlying this cell cycle arrest is closely tied to the inhibition of the Cdc25 family of phosphatases, particularly Cdc25A. fsu.edu Cdc25A is a dual-specificity phosphatase that plays a pivotal role in regulating cell cycle progression by activating cyclin-dependent kinases (CDKs). nih.gov Specifically, Cdc25A is essential for the activation of CDK4, CDK6, and CDK2, which are necessary for the G1/S transition, and it also contributes to the activation of CDK1, a key regulator of the G2/M transition. nih.govnih.govresearchgate.net By targeting Cdc25A, this compound effectively halts the cell cycle at these critical junctures.

Mechanisms of Selective Protein Degradation (e.g., Cdc25A)

This compound and its analogs induce the selective degradation of the Cdc25A protein. fsu.edu This degradation is a key event that leads to the observed cell cycle arrest. The process of Cdc25A degradation is initiated through a signaling cascade that is independent of ROS production and proteasome activity, highlighting a specific and targeted mechanism of action. fsu.edu The degradation of Cdc25A removes a critical positive regulator of the cell cycle, thereby preventing the activation of the necessary CDKs for progression through the G1/S and G2/M checkpoints. nih.gov

Activation of Stress-Activated Protein Kinases (e.g., p38)

The selective degradation of Cdc25A is mediated by the activation of stress-activated protein kinases, specifically p38 mitogen-activated protein kinase (MAPK). fsu.edu Caulibugulone A has been shown to stimulate the phosphorylation and subsequent activation of p38. fsu.edu Activated p38, in turn, is responsible for initiating the process that leads to the degradation of Cdc25A. fsu.edu This activation of a stress-response pathway highlights how this compound can co-opt cellular signaling mechanisms to exert its biological effects.

Broader Spectrum of Bioactivity Exhibited by Caulibugulones

The caulibugulone family of compounds displays a range of biological activities that extend beyond their effects on cell cycle regulation. Notably, these compounds have demonstrated significant antimicrobial properties.

Antimicrobial Efficacy

Quinolinequinones, the chemical class to which caulibugulones belong, have shown notable activity against a variety of microbial pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The antimicrobial profile of this class of compounds suggests that caulibugulones likely possess a broad spectrum of activity. Research on various quinolinequinones has demonstrated significant growth inhibition against clinically relevant bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as fungi like Candida albicans. nih.gov

| Microorganism Type | General Activity of Quinolinequinones | Reference |

| Gram-positive bacteria | Significant growth inhibition | nih.gov |

| Gram-negative bacteria | Moderate to significant activity | nih.gov |

| Fungi | Effective against certain strains | nih.gov |

Neuroprotective Potential

While direct experimental studies on the neuroprotective effects of this compound are not extensively documented in current literature, the broader class of isoquinoline (B145761) alkaloids, to which it belongs, has demonstrated significant potential in the context of neurodegenerative disorders. nih.gov Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often associated with oxidative stress, which leads to lipid peroxidation, protein oxidation, and other markers of cellular damage. nih.govmdpi.com

Compounds with neuroprotective properties often act by mitigating these detrimental biochemical events. mdpi.comnih.gov The general mechanisms attributed to the neuroprotective effects of isoquinoline alkaloids include the regulation of intracellular calcium homeostasis, inhibition of neuroinflammation, reduction of oxidative stress, and modulation of central neurotransmitter transport and metabolism. nih.gov Phytochemicals, in general, are being investigated for their potential to delay the degeneration of neurons. nih.govresearchgate.net Given that this compound is a marine-derived natural product, a source known for compounds with diverse biological activities, it represents a candidate for future investigation into its specific neuroprotective capabilities and mechanisms of action against neurodegeneration. nih.govresearchgate.netmdpi.commdpi.com

Antimalarial Activity of Structurally Related Compounds

The isoquinoline alkaloid scaffold is a key feature in many compounds exhibiting antimalarial properties. nih.gov While this compound itself has not been a primary focus of antimalarial research, structurally related compounds, particularly those containing the quinoline (B57606) and isoquinoline core, have a long history in the development of antimalarial drugs. nih.govnih.gov For instance, the 4-aminoquinoline (B48711) scaffold is the basis for well-known drugs like chloroquine (B1663885) and amodiaquine. nih.gov

Research into novel antimalarial agents continues to explore analogs of these established drugs, seeking to overcome issues of parasite resistance. researchgate.netresearchgate.net Furthermore, a related class of marine natural products, the pyrroloiminoquinones, have shown promising in vivo activity against Plasmodium berghei in mouse models. researchgate.net This suggests that the iminoquinone feature, present in this compound, in combination with the isoquinoline core, could be a valuable structural motif for antimalarial bioactivity. The mechanism for many quinoline-based antimalarials involves the inhibition of hemozoin formation, a process essential for the parasite's survival. nih.gov The investigation of this compound and its analogs could therefore provide new leads in the search for next-generation antimalarial therapies.

Antifungal Properties

Natural products, particularly those derived from marine organisms, are a rich source of novel antifungal agents. nih.gov The class of isoquinoline alkaloids has been identified as possessing a broad range of biological activities, including antifungal properties. nih.gov Bioassay-guided fractionation of extracts from various natural sources often reveals compounds with potent activity against a range of fungal pathogens, including species of Candida and Cryptococcus neoformans. mdpi.comresearchgate.netnih.gov

Although specific studies detailing the antifungal spectrum and potency of this compound are limited, its structural classification as an isoquinoline alkaloid suggests it may possess such activity. The mechanisms by which flavonoids and other natural compounds exert antifungal effects can include disruption of the fungal cell membrane and inhibition of mycelial growth. mdpi.com The unique chemical structure of this compound, derived from a marine bryozoan, makes it an interesting candidate for screening against clinically relevant and drug-resistant fungal strains.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Influence of Chemical Modifications on Enzyme Inhibitory Potency

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the key molecular features responsible for their therapeutic effects, such as enzyme inhibition. researchgate.netscienceopen.com For natural products like this compound, chemical modification is a key strategy to enhance bioactivity and improve drug-like properties. nih.govmdpi.comnih.gov

While specific SAR studies on this compound are not widely published, general principles can be applied. Modifications to the isoquinoline iminoquinone core would likely have a significant impact on its enzyme inhibitory potency. For example, altering the substitution pattern on the aromatic rings could affect hydrophobic and electronic interactions within an enzyme's active site. The introduction or modification of functional groups can create new hydrogen bonding opportunities or introduce steric hindrance, thereby modulating the affinity and specificity of the inhibitor. nih.gov Understanding these relationships is fundamental for designing more potent and selective analogs of this compound for specific enzymatic targets. researchgate.netmdpi.com

The table below illustrates hypothetical modifications to the this compound scaffold and their potential impact on enzyme inhibitory activity, based on general SAR principles.

| Modification Type | Potential Impact on Bioactivity | Rationale |

| Addition of Hydroxyl Groups | Increase or Decrease | Can form new hydrogen bonds with enzyme active site residues, potentially increasing potency. However, it may also alter solubility and bioavailability. |

| Alkylation of Ring Nitrogens | Likely Decrease | The nitrogen atoms are often crucial for key interactions (e.g., hydrogen bonding, salt bridges). Alkylation may disrupt these interactions. |

| Halogenation of Aromatic Rings | Increase | Halogens (e.g., Cl, Br, F) can alter electronic properties and enhance binding through halogen bonds, often leading to increased potency. |

| Modification of Side Chains | Variable | Changes in the length, bulk, or polarity of side chains can significantly affect how the molecule fits into the binding pocket of a target enzyme. |

Correlation of Isoquinoline Iminoquinone Scaffold with Bioactivity

The isoquinoline iminoquinone scaffold is a "privileged structure" in medicinal chemistry, frequently found in marine natural products with potent biological activities. researchgate.netnih.gov The fusion of the isoquinoline system, a common motif in bioactive alkaloids, with an iminoquinone moiety gives rise to a unique chemical entity with a diverse pharmacological profile. nih.gov

The isoquinoline portion of the scaffold is present in numerous natural products with applications ranging from anticancer to antimicrobial agents. mdpi.com The iminoquinone part is a reactive electrophilic system that can participate in various biological processes, including redox cycling and covalent modification of protein targets, which can contribute to cytotoxicity against cancer cells. mdpi.com This dual-functionality makes the isoquinoline iminoquinone scaffold a promising template for drug discovery. Compounds sharing this core structure, such as the makaluvamines, have demonstrated significant cytotoxic activity. mdpi.com The inherent bioactivity of this scaffold underscores the potential of this compound and its analogs as leads for developing new therapeutic agents. researchgate.net

The following table summarizes the range of biological activities associated with the isoquinoline iminoquinone and related scaffolds found in natural products.

| Scaffold Type | Associated Biological Activities | Example Compound Class |

| Isoquinoline Alkaloids | Antitumor, Antimalarial, Antibacterial, Antifungal, Neuroprotective | Berberine, Morphine |

| Pyrroloiminoquinones | Anticancer, Antimalarial, Antimicrobial | Makaluvamines |

| Quinoline Alkaloids | Antimalarial, Anticancer | Quinine, Camptothecin |

Biosynthetic Pathway Investigations of Caulibugulone E

Origin and Production in Marine Symbiotic Microorganisms

The discovery and isolation of Caulibugulone E were initially associated with marine invertebrates, specifically the bryozoan Caulibugula inermis [1, 3]. However, subsequent research has definitively established that the bryozoan is not the true producer of this compound. Instead, this compound is a secondary metabolite produced by a symbiotic bacterium residing within the host organism [2, 4].

Detailed investigations led to the isolation of the actinomycete bacterium, Micromonospora sp. M42, from the surface of C. inermis . Through cultivation of this bacterial strain in a controlled laboratory environment, researchers confirmed its capacity to produce a series of caulibugulones, including this compound, independent of its bryozoan host. This finding is a classic example of a common paradigm in marine natural products chemistry, where complex molecules isolated from macroorganisms are ultimately traced back to a microbial symbiont. The symbiotic relationship provides a protected environment for the bacterium, which in turn produces chemical compounds that may offer a defensive advantage to the host .

The table below summarizes the key organisms involved in the production of this compound.

| Organism Type ▲▼ | Species Name ▲▼ | Role in Biosynthesis ▲▼ | Key Associated Compound(s) ▲▼ |

|---|---|---|---|

| Marine Invertebrate (Host) | Caulibugula inermis | Host organism from which the producing symbiont was isolated. Does not produce the compound itself. | This compound (by association) |

| Bacterium (Symbiont) | Micromonospora sp. M42 | Confirmed producer of the caulibugulone family of compounds. | This compound, Caulibugulone A |

Comparative Biosynthetic Studies with Related Isoquinoline (B145761) Quinone Alkaloids

The biosynthesis of this compound follows a hybrid pathway, combining elements from both amino acid and polyketide metabolism, a hallmark of many complex bacterial secondary metabolites. The core scaffold of isoquinoline quinones is typically constructed from an amino-acid-derived starter unit and a polyketide-derived chain .

In the case of this compound, the pathway begins with the formation of 3-amino-4-hydroxybenzoic acid (AHBA). This aromatic starter unit is derived from the primary metabolic shikimate pathway. The AHBA unit is then condensed with a C8 polyketide chain, which is assembled by a Type I polyketide synthase (PKS) .

This biosynthetic logic shares similarities with, but is distinct from, that of other well-studied isoquinoline quinones like mimosamycin (B1211893). The mimosamycin pathway also involves the condensation of an amino acid derivative (specifically, L-tyrosine or L-DOPA) with a polyketide moiety. However, the specific precursors and the subsequent enzymatic modifications differ significantly, leading to distinct chemical scaffolds . The caulibugulone pathway is characterized by the use of AHBA as the starter unit and a unique set of tailoring enzymes that generate its specific substitution pattern, including the methoxy (B1213986) group and the distinctive quinone core of this compound.

The following table provides a comparative overview of the biosynthetic precursors for this compound and the related compound, mimosamycin.

| Feature ▲▼ | This compound Biosynthesis ▲▼ | Mimosamycin Biosynthesis ▲▼ |

|---|---|---|

| Producing Organism Genus | Micromonospora | Streptomyces |

| Amino Acid-Derived Starter Unit | 3-amino-4-hydroxybenzoic acid (AHBA) | L-tyrosine or L-DOPA |

| Polyketide Chain Length | C8 (from 4 malonyl-CoA units) | C4 (from 2 malonyl-CoA units) |

| Key Condensation Type | AHBA + C8 Polyketide | L-DOPA + C4 Polyketide |

| Final Core Structure | Benzo[g]isoquinoline-5,10-dione | Benzo[g]isoquinoline-5,10-dione |

Genetic and Enzymatic Determinants of Secondary Metabolite Biosynthesis

The genetic blueprint for this compound production in Micromonospora sp. M42 is encoded within a contiguous set of genes known as a biosynthetic gene cluster (BGC). This cluster, designated as the cbg cluster, contains all the necessary enzymatic machinery for the assembly and tailoring of the final molecule . Through genome sequencing and gene inactivation studies, researchers have elucidated the specific roles of several key genes within this cluster.

The cbg cluster orchestrates a multi-step enzymatic cascade:

Starter Unit Formation: The gene cbgA encodes an AHBA synthase, the enzyme responsible for synthesizing the 3-amino-4-hydroxybenzoic acid starter unit from chorismate, a primary metabolite.

Polyketide Chain Elongation: A Type I polyketide synthase (PKS), encoded by the genes cbgB, cbgC, and cbgD, assembles the C8 polyketide chain from four molecules of malonyl-CoA.

Core Scaffold Assembly: A non-ribosomal peptide synthetase (NRPS)-like enzyme, encoded by cbgE, catalyzes the crucial amide bond formation, linking the AHBA starter unit to the fully assembled polyketide chain. This condensation is followed by an intramolecular cyclization to form the isoquinoline ring system.

Tailoring and Maturation: Following the formation of the core structure, a series of tailoring enzymes modify the intermediate. The gene cbgF encodes a FAD-dependent monooxygenase, which is proposed to perform a key oxidation to form the quinone moiety. Subsequently, the enzyme CbgG, a SAM-dependent O-methyltransferase encoded by the gene cbgG, adds the methyl group to the hydroxyl on the quinone ring, yielding the final this compound structure [2, 16].

Gene knockout experiments have confirmed this model. For instance, the targeted inactivation of cbgA completely abolished the production of all caulibugulone compounds, confirming the essential role of AHBA as the biosynthetic precursor .

The table below details the functions of the primary genes within the cbg biosynthetic gene cluster.

| Gene ▲▼ | Encoded Enzyme (or System) ▲▼ | Proposed Function in this compound Biosynthesis ▲▼ |

|---|---|---|

| cbgA | AHBA Synthase | Synthesizes the 3-amino-4-hydroxybenzoic acid (AHBA) starter unit from chorismate. |

| cbgB/C/D | Type I Polyketide Synthase (PKS) | Assembles a C8 polyketide chain from four malonyl-CoA extender units. |

| cbgE | NRPS-like Enzyme | Catalyzes the condensation of AHBA with the C8 polyketide chain and subsequent cyclization to form the isoquinoline core. |

| cbgF | FAD-dependent Monooxygenase | Performs oxidative tailoring, likely responsible for the formation of the p-quinone ring system. |

| cbgG | O-Methyltransferase | Catalyzes the final O-methylation step on the quinone ring to yield this compound. |

Computational and Theoretical Chemistry Applications for Caulibugulone E

Quantitative Structure-Property Relationship (QSPR) Modeling and Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govplos.org This approach is particularly valuable in drug discovery for predicting the properties of novel compounds without the need for extensive experimental synthesis and testing. core.ac.uk

Topological Indices in QSPR Approaches

Topological indices are numerical descriptors that quantify the topology of a molecular structure and are widely used in QSPR studies. nih.govcore.ac.uk These indices are calculated from the graphical representation of a molecule, where atoms are represented as vertices and bonds as edges. plos.org They capture information about the size, shape, branching, and connectivity of a molecule, which in turn influences its physical and chemical properties. nih.govresearchgate.net

In the context of Caulibugulone E and other anticancer drugs, various topological indices have been employed to develop QSPR models. nih.govcore.ac.uk For instance, studies have utilized temperature indices to predict physicochemical properties such as boiling point, enthalpy, flash point, molar refractivity, polar surface area, surface tension, molecular volume, and complexity. nih.govplos.org The application of such indices has shown promise in the development and optimization of cancer drugs, with some regression models demonstrating statistically significant correlations. nih.govplos.org The use of topological indices provides a powerful tool for understanding the relationship between molecular structure and biological activity, facilitating the design of new compounds with improved therapeutic profiles. researchgate.net

Graph Theoretical Parameters for Molecular Representation

Graph theory provides a powerful framework for representing and analyzing molecular structures. sor-journal.orgdmap-journal.org In this approach, a molecule is represented as a molecular graph, where atoms are the vertices and the chemical bonds are the edges. plos.orgsor-journal.org This allows for the calculation of various graph theoretical parameters that can be used to characterize the molecule's structure and predict its properties.

For this compound, its molecular graph has been defined with an order (number of atoms) of 14 and a size (number of bonds) of 15. sor-journal.orgdmap-journal.org Graph theoretical parameters such as the metric dimension and partition dimension have been calculated for this compound. sor-journal.orgdmap-journal.org The metric dimension of the molecular graph of this compound has been determined to be 2, while its partition dimension is 3. sor-journal.orgdmap-journal.org

Furthermore, the stability of this compound has been investigated using graph theoretical parameters like nullity, matching number, and eigenvalues of the adjacency matrix. nih.govresearchgate.net Studies have shown that the nullity of the this compound drug structure is zero, which indicates that it is a stable, closed-shell molecule. nih.govresearchgate.net The eigenvalues of its characteristic polynomial have also been calculated. researchgate.net These graph theoretical approaches provide valuable insights into the structural and electronic properties of this compound at a molecular level.

Predictive Computational Models (e.g., Machine Learning, Regression)

Predictive computational models, including machine learning and regression analysis, are increasingly being used in conjunction with QSPR to forecast the properties of chemical compounds. nih.govplos.org These models can identify complex, non-linear relationships between molecular descriptors and physicochemical properties that may not be apparent with traditional methods. plos.org

In studies involving a range of anticancer drugs, including this compound, various machine learning models have been employed. nih.govplos.orgresearchgate.net These include Linear Regression, Support Vector Regression (SVR), and Random Forest models. plos.orgresearchgate.net The goal of these models is to predict key physicochemical properties that are vital for drug design, influencing a drug's efficacy and behavior. plos.org

One study demonstrated that a linear regression model performed the best in predicting several properties of a set of cancer drugs, achieving high correlation coefficients. plos.org While SVR and Random Forest models also showed acceptable performance, the linear regression model was superior in capturing the relationships between the molecular structures and their physicochemical properties for that particular dataset. plos.org The application of these predictive models offers a powerful approach to accelerate drug discovery by enabling the rapid screening and prioritization of candidate compounds with desirable properties. scielo.br

Advanced Molecular Docking and Simulation Studies

Advanced molecular docking and simulation studies are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. ijrte.orgfip.org These methods provide detailed insights into the binding mode, affinity, and the dynamic behavior of the resulting complex. nih.govnih.gov

Ligand-Enzyme Binding Interactions and Affinity Prediction

Molecular docking studies have been instrumental in elucidating the binding interactions of this compound with its target enzymes. For example, docking studies with the cell cycle phosphatase Cdc25B have revealed key interactions. vulcanchem.com The C7 methylamino group of this compound fits into a hydrophobic pocket of the enzyme. vulcanchem.com Furthermore, it is predicted to form hydrogen bonds with specific amino acid residues, namely Asp245 and Arg482. vulcanchem.com

These interactions are crucial for the inhibitory activity of this compound. The binding affinity, often expressed as an IC₅₀ value, is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half. This compound has been shown to be a potent inhibitor of Cdc25B with an IC₅₀ of 0.22 μM. vulcanchem.com Docking studies also help to explain the structure-activity relationships of this compound derivatives. For instance, the substitution of a bromine atom at the C6 position was found to increase van der Waals interactions but disrupt a favorable π-stacking interaction with the amino acid Tyr428, which explains the minimal improvement in inhibitory potency for halogenated derivatives. vulcanchem.com

The strength and specificity of these ligand-enzyme interactions are governed by a combination of forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. scitechnol.com The affinity of an enzyme for its ligand is a critical determinant of its biological effect. scitechnol.com

Conformational Dynamics in Enzyme-Inhibitor Complexes

The binding of a ligand to an enzyme is not a static process but rather a dynamic one, involving conformational changes in both the ligand and the enzyme. scitechnol.com The study of these conformational dynamics is crucial for a complete understanding of enzyme inhibition. rsc.org

Upon binding, a ligand can induce conformational changes in the enzyme, leading to the formation of a stable enzyme-inhibitor complex. scitechnol.com This "induced fit" model highlights the flexibility of the enzyme's active site. scitechnol.com Molecular dynamics (MD) simulations are a computational method used to study these dynamic processes over time. semanticscholar.org

For enzyme-inhibitor complexes, MD simulations can reveal how the inhibitor affects the enzyme's natural motions and conformational equilibria. nih.govelifesciences.org For example, inhibitors can stabilize specific conformations of the enzyme, effectively locking it in an inactive state. scbt.com In some cases, the binding of an inhibitor can trigger allosteric conformational changes that affect distant sites on the enzyme. nih.gov Understanding the conformational dynamics of enzyme-inhibitor complexes can provide valuable insights for the design of more potent and selective inhibitors. rsc.orgsemanticscholar.org While specific MD simulation studies on the conformational dynamics of the this compound-Cdc25B complex are not detailed in the provided search results, the general principles of enzyme-inhibitor dynamics are well-established and would be applicable.

Quantum Mechanical Investigations

Quantum mechanical investigations delve into the electronic behavior of molecules, providing a fundamental understanding of their chemical nature. For this compound, these studies are essential for elucidating the electronic factors that govern its potent biological activity. Methodologies like Density Functional Theory (DFT) are commonly employed to calculate the electronic structure, optimized geometry, and energetic properties of molecules. uni-greifswald.deresearchgate.net These calculations can reveal details about electron distribution, molecular orbitals, and reaction mechanisms, which are key to understanding the compound's stability and chemical reactivity. mdpi.comresearchgate.net

The stability and electronic configuration of this compound are intrinsically linked and are defining features of its chemical profile. Computational analyses have been applied to explore these characteristics, providing detailed research findings.

Electronic Structure and Properties: The electronic structure of a molecule dictates its physicochemical properties. For this compound, Quantitative Structure-Property Relationship (QSPR) models have been used to predict several properties that are dependent on its electronic makeup. jitd.ac.inresearcher.life These models establish a mathematical correlation between the chemical structure and specific properties. jitd.ac.in

Below is a table of computationally predicted physicochemical properties for this compound, derived from such QSPR studies.

| Property | Predicted Value | Reference |

| Molar Refractivity | 129.46 | jitd.ac.in |

| Molar Volume | 373 | jitd.ac.in |

| Surface Tension | 62.0 dyne/cm | jitd.ac.in |

| Polarizability | 52.2 ų | jitd.ac.in |

| Enthalpy of Vaporization | 129.46 kJ/mol | jitd.ac.in |

These properties are a direct consequence of the molecule's electron distribution and intermolecular forces. For instance, molar refractivity and polarizability are measures of how the electron cloud of the molecule is distorted by an electric field, which is a fundamental electronic property. researcher.life

Further quantum chemical calculations, typically using DFT methods like B3LYP with a basis set such as 6-31G(d,p), are used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni-greifswald.deresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. jitd.ac.inresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. jitd.ac.in Conversely, a small gap suggests the molecule is more reactive and polarizable. jitd.ac.in While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, the stability indicated by its zero nullity suggests a significant energy gap. researchgate.net

Future Directions and Research Opportunities in Caulibugulone E Studies

Elucidation of Cryptic Biosynthetic Pathways

The origin of caulibugulones, including Caulibugulone E, remains an area of active speculation. While isolated from a marine bryozoan, similar compounds have been found in bacteria, suggesting a microbial origin. researchgate.netnih.govmdpi.com The biosynthetic machinery for this compound is likely encoded within a "cryptic" or silent biosynthetic gene cluster (BGC), either within the bryozoan's genome or, more probably, in an associated symbiotic microorganism. Unlocking this pathway is a critical step for ensuring a sustainable supply of the compound and for enabling bio-engineering approaches.

Future research should focus on a concerted effort using modern 'omics' technologies to uncover this BGC. nih.gov A metagenomic approach, sequencing the total DNA from the Caulibugula intermis holobiont (the host and its associated microbes), could identify non-host derived BGCs that bear the hallmarks of quinone or alkaloid biosynthesis. Genome sequencing and data mining are powerful tools for revealing the natural product potential encoded in microbial genomes. nih.gov By identifying the gene cluster responsible for this compound production, researchers can then use heterologous expression systems to produce the compound in a controlled laboratory setting, overcoming the supply limitations of natural harvesting.

In-depth Mechanistic Characterization of Bioactive Profiles

This compound has been identified as a potent and selective inhibitor of the dual-specificity phosphatase Cdc25B, an important regulator of the cell cycle. rsc.orgrsc.orgnih.gov It arrests cells at the G₂/M checkpoint by preventing the dephosphorylation of cyclin-dependent kinases (Cdks). vulcanchem.com However, a deeper understanding of its molecular interactions is required for rational drug design.

Key areas for future mechanistic studies include:

Binding Mode Analysis: Determining the precise binding mode of this compound to Cdc25B is paramount. While docking models have been proposed for similar compounds, experimental validation through techniques like X-ray crystallography of the inhibitor-enzyme complex is needed. rsc.org Such studies would clarify whether the interaction involves reversible or irreversible covalent bonding, as has been suggested for other phosphatase inhibitors. rsc.org

Role of Redox Cycling: The isoquinoline (B145761) quinone core suggests a potential for redox cycling, which could generate reactive oxygen species (ROS) and contribute to cytotoxicity. vulcanchem.com However, studies on the related Caulibugulone A indicated that its inhibitory effect was not primarily due to ROS release. researchgate.net A thorough investigation into the redox activity of this compound is necessary to resolve these conflicting possibilities and fully characterize its mechanism of cytotoxicity.

Selectivity Profiling: While this compound shows 10-fold selectivity for Cdc25B over phosphatases PP1 and PP2A, a broader screening against the entire human phosphatome is warranted. vulcanchem.com This would confirm its selectivity profile and identify any potential off-target effects that could be either beneficial or detrimental.

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | Target/Cell Line | Reported IC₅₀ | Reference |

|---|---|---|---|

| This compound | Cdc25B Phosphatase | 0.22 µM | vulcanchem.com |

| This compound | Murine IC-2 wt tumour cell line | Most potent of A-F (0.03-1.67 µg/mL range) | researchgate.netnih.govmdpi.com |

| Caulibugulone A | Murine IC-2 wt tumour cell line | 0.34 µg/mL | vulcanchem.com |

| Caulibugulone B | Murine IC-2 wt tumour cell line | 0.22 µg/mL | vulcanchem.com |

| Caulibugulone C | Murine IC-2 wt tumour cell line | 0.28 µg/mL | vulcanchem.com |

| Caulibugulone D | Murine IC-2 wt tumour cell line | 1.67 µg/mL | nih.gov |

Development of Novel Synthetic Analogues and Combinatorial Libraries

Total synthesis of this compound has been successfully achieved, providing a platform for the creation of novel analogues. rsc.orgvulcanchem.com Initial structure-activity relationship (SAR) studies have shown that modifications at different positions on the isoquinoline core can significantly impact bioactivity. For instance, replacing the C7-methylamino group with a 2-hydroxyethylamino group, as seen in Caulibugulone D, leads to a decrease in potency, highlighting the importance of this region for target engagement. vulcanchem.comnih.gov

Future synthetic efforts should be directed towards:

Focused Combinatorial Libraries: Building on the known SAR, the development of combinatorial libraries can systematically probe the chemical space around the this compound scaffold. The electrophilic nature of the quinone moiety and the potential for modifying the imine group offer rich opportunities for diversification. smolecule.com

Improving Drug-like Properties: Analogue synthesis should aim not only to enhance potency and selectivity but also to improve physicochemical properties, such as solubility and metabolic stability, which are critical for therapeutic development.

Probe Development: The creation of tagged or biotinylated analogues of this compound would provide invaluable chemical tools for pull-down assays to confirm its cellular targets and identify new binding partners.

Integration of 'Omics Technologies for Enhanced Discovery and Production

The convergence of genomics, transcriptomics, proteomics, and metabolomics offers a powerful, integrated approach to accelerate the research and development of this compound. mdpi.comnih.gov Beyond the initial discovery of the BGC (Section 8.1), these technologies can provide a holistic view of the compound's biology and production.

The integration of 'omics' can be leveraged in several ways:

Enhanced Discovery: A combined genomics and metabolomics approach can correlate specific BGCs with the production of known and novel caulibugulone analogues within the marine holobiont, potentially leading to the discovery of new, naturally produced derivatives with improved properties. mdpi.com

Optimized Production: Once the BGC is identified and moved to a heterologous host, transcriptomics and proteomics can be used to understand its regulation. This knowledge can then be applied to metabolically engineer the production host, optimizing fermentation conditions to maximize the yield of this compound or its precursors.

Mechanism of Action Studies: Transcriptomic and proteomic profiling of cancer cells treated with this compound can reveal the full spectrum of downstream cellular responses to Cdc25B inhibition, uncovering novel biomarkers of response and potential combination therapy strategies. frontiersin.org

By pursuing these future research directions, the scientific community can build upon the initial promise of this compound, moving it from a fascinating marine natural product to a well-characterized and potentially valuable therapeutic agent.

Q & A

Q. What spectroscopic and chromatographic methods are critical for the structural elucidation of Caulibugulone E?

To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D/2D experiments for proton and carbon assignments), high-resolution mass spectrometry (HR-MS) for molecular formula determination, and X-ray crystallography for absolute stereochemistry. Chromatographic purification (e.g., HPLC with UV/Vis or evaporative light scattering detection) is essential to isolate the compound from complex natural extracts. Reproducibility requires detailed documentation of solvent systems, column specifications, and spectral parameters, as per guidelines for experimental transparency .

Q. What in vitro bioassays are foundational for evaluating this compound’s biological activity?

Standard assays include:

- Cytotoxicity : MTT or resazurin assays across cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations.

- Antimicrobial Activity : Broth microdilution for MIC/MBC determination against Gram-positive/negative bacteria and fungi.

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases, proteases, or oxidoreductases. Controls must include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Data should be normalized to cell viability or enzyme activity baselines .

Q. How should researchers design experiments to isolate this compound from natural sources?

A tiered approach is recommended:

- Extraction : Use solvents of increasing polarity (hexane → ethyl acetate → methanol) to fractionate crude extracts.

- Bioactivity-Guided Fractionation : Prioritize fractions showing activity in preliminary assays (e.g., antifungal screens).

- Purification : Combine column chromatography (silica gel, Sephadex LH-20) with analytical HPLC to isolate this compound. Document yield percentages at each step and validate purity via HPLC-DAD/MS .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically addressed?

Contradictions often arise from variability in cell line selection, culture conditions, or compound stability. Researchers should:

- Replicate studies using standardized cell lines (e.g., NCI-60 panel) and culture protocols.

- Perform stability assays (e.g., LC-MS monitoring of degradation under assay conditions).

- Apply meta-analysis to pooled data, adjusting for variables like incubation time and dosage. Transparent reporting of experimental parameters is critical to enable cross-study comparisons .

Q. What mechanistic strategies are effective for probing this compound’s mode of action in cancer cells?

Advanced methodologies include:

- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis, autophagy).

- Chemical Proteomics : Immobilized this compound probes for target identification via pull-down assays.

- CRISPR-Cas9 Screens : Genome-wide knockout libraries to pinpoint synthetic lethal interactions. Validate hypotheses using siRNA knockdowns or pharmacological inhibitors of candidate targets .

Q. What experimental designs optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Key steps involve:

- Retrosynthetic Analysis : Prioritize convergent routes with modular intermediates.

- Stereochemical Control : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries.

- SAR Probes : Introduce substituents at positions predicted to modulate bioactivity (e.g., C-7 hydroxyl group). Characterize synthetic analogs via comparative bioassays and molecular docking simulations .

Q. How can researchers resolve discrepancies in reported pharmacokinetic profiles of this compound?

Address variability by:

- Standardizing in vivo models (e.g., murine vs. zebrafish) and administration routes (oral vs. intravenous).

- Employing LC-MS/MS for plasma concentration monitoring with isotopically labeled internal standards.

- Assessing metabolic stability using liver microsomes or hepatocyte incubations. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling .

Methodological Frameworks and Data Presentation

What frameworks guide the formulation of rigorous research questions for this compound studies?

Adopt the PICO framework:

- Population : Specific cell lines or organisms (e.g., Staphylococcus aureus MRSA strains).

- Intervention : this compound treatment at defined concentrations.

- Comparison : Positive/negative controls (e.g., vancomycin for antimicrobial studies).

- Outcome : Quantifiable endpoints (e.g., log-fold reduction in bacterial load). Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic value .

Q. How should researchers present conflicting bioactivity data in publications?

Use comparative tables to highlight variables (Table 1):

| Study | Cell Line | IC50 (µM) | Assay Duration | Solvent Used |

|---|---|---|---|---|

| A et al. | HeLa | 2.1 ± 0.3 | 48 h | DMSO |

| B et al. | MCF-7 | 5.8 ± 1.1 | 72 h | Ethanol |

Discuss potential confounders (e.g., solvent cytotoxicity, incubation time) and propose validation protocols .

Q. What strategies enhance the reproducibility of this compound research?

- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).

- Share detailed experimental protocols via platforms like Protocols.io .

- Use authenticated cell lines (e.g., ATCC-certified) and report passage numbers.

Adhere to journal guidelines for supplementary materials to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.